Allisartan isoproxil

Description

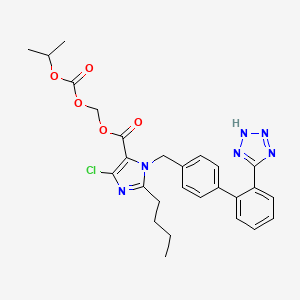

Structure

3D Structure

Propriétés

IUPAC Name |

propan-2-yloxycarbonyloxymethyl 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN6O5/c1-4-5-10-22-29-24(28)23(26(35)37-16-38-27(36)39-17(2)3)34(22)15-18-11-13-19(14-12-18)20-8-6-7-9-21(20)25-30-32-33-31-25/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHJQQAKXRUCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCOC(=O)OC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947331-05-7 | |

| Record name | Allisartan isoproxil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947331057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLISARTAN ISOPROXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI4662MK4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allisartan Isoproxil: A Deep Dive into its Mechanism of Action at the AT1 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Allisartan isoproxil is a next-generation angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects through the selective and potent antagonism of the angiotensin II type 1 (AT1) receptor. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling consequences, and experimental methodologies used to characterize the mechanism of action of this compound. As a prodrug, this compound is rapidly converted in vivo to its active metabolite, EXP3174, which is responsible for its therapeutic activity. EXP3174 exhibits high binding affinity and insurmountable antagonism at the AT1 receptor, leading to sustained blockade of angiotensin II-mediated vasoconstriction and aldosterone release. This guide delves into the quantitative aspects of its binding kinetics, its influence on key signaling pathways such as the SIRT1/Nrf2/NF-κB axis, and its effects on vascular tone modulators like nitric oxide and endothelin. Detailed experimental protocols and visual representations of the underlying molecular pathways are provided to facilitate a deeper understanding for researchers and professionals in the field of cardiovascular drug development.

Introduction: The Renin-Angiotensin System and the Role of this compound

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. The primary effector of this system, angiotensin II, mediates its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The binding of angiotensin II to the AT1 receptor, a G-protein coupled receptor, triggers a cascade of events resulting in vasoconstriction, inflammation, cellular hypertrophy, and the secretion of aldosterone, all of which contribute to elevated blood pressure.[1]

Angiotensin II receptor blockers (ARBs) are a class of drugs that selectively antagonize the AT1 receptor, thereby preventing the detrimental effects of angiotensin II. This compound is a novel prodrug that is efficiently hydrolyzed in the gastrointestinal tract to its sole active metabolite, EXP3174.[2] This active form is a potent and selective nonpeptide AT1 receptor blocker, offering effective and sustained blood pressure control.[2]

Molecular Interaction with the AT1 Receptor

The therapeutic efficacy of this compound is fundamentally dictated by the binding characteristics of its active metabolite, EXP3174, to the AT1 receptor.

Binding Affinity and Kinetics

EXP3174 demonstrates a high binding affinity for the AT1 receptor, ensuring potent blockade even at low concentrations. The binding affinity is quantified by parameters such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity.

One study determined the Ki of EXP3174 to be 6.8 nM for the rabbit aortic AT1 receptor. Another study reported an IC50 of 37 nM. For a comparative perspective, the binding affinities of several ARBs, as determined by 125I-[Sar1, Ile8]Ang II-binding experiments under equilibrium conditions, are presented in Table 1.

Table 1: Comparative Binding Affinities (Kd) of Angiotensin II Receptor Blockers for the AT1 Receptor

| Angiotensin II Receptor Blocker | Dissociation Constant (Kd) |

| EXP3174 (active metabolite of this compound) | Referenced as lower affinity than Irbesartan |

| Irbesartan | Lowest Kd (Highest Affinity) |

| Candesartan | Data not available in comparative study |

| Olmesartan | Data not available in comparative study |

| Valsartan | Data not available in comparative study |

| Telmisartan | Data not available in comparative study |

| Losartan | Higher Kd than Irbesartan |

Source: Data adapted from a study determining Kd values by 125I-[Sar1, Ile8]Ang II-binding experiments. The exact numerical values for all ARBs were not provided in the referenced text.

Beyond simple affinity, the kinetics of binding, including the association rate constant (kon) and the dissociation rate constant (koff), are crucial. A slow koff, leading to a longer residence time at the receptor, can result in a more sustained pharmacological effect. EXP3174 is characterized as an insurmountable (noncompetitive) antagonist, suggesting a slow dissociation from the AT1 receptor. This property contributes to its long-lasting antihypertensive effects.

Insurmountable Antagonism

Insurmountable antagonism, a hallmark of EXP3174's mechanism, means that even at high concentrations of the natural agonist (angiotensin II), the receptor blockade is not easily overcome. This is in contrast to competitive antagonists, which can be displaced by increasing concentrations of the agonist. This prolonged and robust blockade of the AT1 receptor is a key differentiator and contributes to the sustained clinical efficacy of this compound.

Downstream Signaling Pathways

By blocking the AT1 receptor, this compound, through its active metabolite EXP3174, modulates several downstream signaling pathways, leading to its therapeutic effects beyond simple blood pressure reduction.

Inhibition of Gq/11-PLC-IP3-Ca2+ Pathway

The canonical signaling pathway activated by angiotensin II binding to the AT1 receptor involves the Gq/11 family of G-proteins. This activation stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in vascular smooth muscle contraction. By blocking the initial binding of angiotensin II, EXP3174 effectively inhibits this entire cascade, leading to vasodilation.

Modulation of the SIRT1/Nrf2/NF-κB Signaling Pathway

Recent studies have highlighted the role of this compound in modulating pathways related to oxidative stress and inflammation. In a study on diabetic cardiomyopathy in rats, this compound was shown to attenuate oxidative stress and inflammation by activating the SIRT1/Nrf2 signaling pathway and inhibiting the pro-inflammatory NF-κB pathway.

SIRT1 (Sirtuin 1) is a protein deacetylase that plays a crucial role in cellular stress resistance. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins. NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation. The study found that this compound treatment increased the expression of SIRT1 and Nrf2, while decreasing the expression of NF-κB p65 and pro-inflammatory cytokines like TNF-α and IL-1β.

Effects on Nitric Oxide and Endothelin

This compound has been shown to improve endothelial function, partly by modulating the balance between the vasodilator nitric oxide (NO) and the vasoconstrictor endothelin (ET). A meta-analysis of clinical trials demonstrated that this compound treatment leads to a significant increase in NO levels and a significant decrease in ET levels.[3] This shift towards vasodilation contributes to its blood pressure-lowering effect and suggests a beneficial impact on vascular health.

Table 2: Quantitative Effects of this compound on Vascular Tone Modulators

| Parameter | Effect of this compound | Weighted Mean Difference (WMD) [95% CI] |

| Nitric Oxide (NO) | Increase | 9.56 [6.42, 12.71] |

| Endothelin (ET) | Decrease | -7.42 [-11.13, -3.71] |

Source: Meta-analysis of randomized controlled trials.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to elucidate the mechanism of action of this compound.

Radioligand Binding Assay for AT1 Receptor Affinity

This assay is fundamental for determining the binding affinity (Ki, Kd, IC50) of EXP3174 to the AT1 receptor.

-

Objective: To quantify the binding affinity of EXP3174 by its ability to compete with a radiolabeled ligand for the AT1 receptor.

-

Materials:

-

Membrane preparations from cells expressing the human AT1 receptor.

-

Radioligand (e.g., 125I-[Sar1, Ile8]Ang II).

-

Unlabeled EXP3174 at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled EXP3174.

-

Allow the reaction to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

The concentration of EXP3174 that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Western Blotting for Signaling Protein Expression

This technique is used to measure the relative expression levels of proteins in the SIRT1/Nrf2/NF-κB pathway.

-

Objective: To determine the effect of this compound treatment on the protein expression of SIRT1, Nrf2, and NF-κB p65.

-

Materials:

-

Tissue or cell lysates from control and this compound-treated samples.

-

SDS-PAGE gels.

-

Nitrocellulose or PVDF membranes.

-

Primary antibodies specific for SIRT1, Nrf2, NF-κB p65, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Separate proteins from the lysates by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a specific primary antibody.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine relative protein expression.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Nitric Oxide and Endothelin

ELISA is a quantitative immunoassay used to measure the concentrations of NO and ET in biological samples.

-

Objective: To quantify the levels of nitric oxide (measured as its stable metabolites, nitrate and nitrite) and endothelin in plasma or serum samples from patients treated with this compound.

-

Materials:

-

Plasma or serum samples.

-

ELISA kit specific for nitric oxide (nitrate/nitrite) or endothelin-1. The kit typically includes a pre-coated microplate, detection antibodies, standards, and substrate reagents.

-

Microplate reader.

-

-

Procedure:

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Incubate to allow the target molecule to bind to the immobilized antibody.

-

Wash the plate to remove unbound substances.

-

Add a detection antibody that binds to a different epitope on the target molecule.

-

Wash the plate again.

-

Add a substrate solution that reacts with the enzyme-conjugated detection antibody to produce a color change.

-

Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the concentration of NO or ET in the samples by comparing their absorbance to the standard curve.

-

Conclusion

This compound, through its active metabolite EXP3174, is a highly effective AT1 receptor antagonist with a multifaceted mechanism of action. Its high binding affinity and insurmountable antagonism at the AT1 receptor provide a potent and sustained blockade of the detrimental effects of angiotensin II. Beyond its primary hemodynamic effects, this compound favorably modulates key signaling pathways involved in oxidative stress and inflammation, and improves endothelial function by balancing the production of nitric oxide and endothelin. This in-depth understanding of its molecular interactions and downstream consequences, supported by robust experimental methodologies, underscores its therapeutic potential in the management of hypertension and related cardiovascular diseases. Further research into the pleiotropic effects of this compound will continue to elucidate its full range of cardiovascular benefits.

References

- 1. benchchem.com [benchchem.com]

- 2. To Assess this compound/Amlodipine in Patients With Essential Hypertension Uncontrolled With Amlodipine or this compound | Clinical Research Trial Listing [centerwatch.com]

- 3. Efficacy and safety evaluation of this compound in patients with hypertension: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Purification of Allisartan Isoproxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Allisartan isoproxil, an angiotensin II receptor antagonist, is a potent antihypertensive agent.[1][2] This technical guide provides an in-depth overview of its chemical synthesis and purification, consolidating information from various sources to offer detailed experimental protocols, quantitative data, and process workflows. This compound is a prodrug that is metabolized in the body to its active form, EXP3174, which is also the active metabolite of losartan.[2][3][4]

Chemical Synthesis

The most common and scalable synthetic route to this compound involves a multi-step process starting from commercially available precursors. The overall synthesis can be broken down into the formation of a key intermediate alcohol, its oxidation to a carboxylic acid, subsequent esterification, and a final deprotection step.[3][5]

Key Synthetic Steps

A prevalent synthetic strategy for this compound is outlined below. This route involves the alkylation of 2-butyl-4-chloro-5-(hydroxymethyl)-imidazole with N-triphenylmethyl-5-(4'-bromomethylbiphenyl-2-yl)tetrazole, followed by oxidation, esterification, and deprotection.[3][5] Alternative approaches have also been described, such as methods starting from trityl losartan and involving different oxidation reagents.[6][7]

Experimental Protocols

1. Synthesis of Intermediate Alcohol (9)

-

Reaction: Commercial 2-butyl-4-chloro-5-(hydroxymethyl)-imidazole is alkylated with N-triphenylmethyl-5-(4'-bromomethylbiphenyl-2-yl)tetrazole.[3][5]

-

Reagents and Conditions: The reaction is carried out under basic conditions in warm dimethylformamide (DMF).[3][5]

-

Yield: This step typically provides the intermediate alcohol in a 90% yield.[3][5]

2. Synthesis of Carboxylic Acid Intermediate (10)

-

Reaction: The intermediate alcohol (9) is oxidized to the corresponding carboxylic acid.[3][5]

-

Reagents and Conditions: Potassium permanganate (KMnO4) is used as the oxidizing agent.[3][5]

-

Yield: The carboxylic acid intermediate is obtained in an 88% yield.[3][5]

3. Esterification and Deprotection to this compound

-

Reaction: The carboxylic acid (10) undergoes etherification with isopropyl chloromethyl carbonate, followed by de-tritylation of the tetrazole group.[3][5]

-

Reagents and Conditions: The etherification is followed by acidic conditions for the de-tritylation step.[3][5] For the deprotection, 4.10 g of the tritylated ester is dissolved in 50 ml of ethanol, and 0.85 ml of glacial acetic acid is added. The mixture is heated to reflux and reacted for 10 hours.[5]

-

Work-up: After cooling, the precipitated solid is filtered. The filtrate is concentrated under reduced pressure to dryness.[5]

-

Yield: This final step gives this compound in a 69% yield from the carboxylic acid intermediate.[3][5] A specific example of the deprotection step reports a yield of 92.7% for the crude product.[5]

Purification

The crude this compound obtained from synthesis requires purification to meet pharmaceutical standards. Recrystallization is a common method employed for this purpose.

Experimental Protocols for Purification

1. Recrystallization using Ethanol and n-Heptane

-

Procedure: 800.1 g of crude this compound is dissolved in 850 ml of absolute ethanol and heated to reflux until completely dissolved. Then, 1300 ml of n-heptane is slowly added, and the mixture is refluxed for an additional 15 minutes. The solution is then cooled to 10 ± 2 °C at a rate of -10 °C/h and stirred for 3 hours.

-

Isolation: The crystals are collected by filtration under reduced pressure, washed with a 1:3 mixture of ethanol/n-heptane, and dried under vacuum.

-

Yield and Purity: This method can yield purified this compound with a recovery of 97.6% to 98.2%.

2. Recrystallization using Isopropanol and n-Heptane

-

Procedure: Crude this compound is dissolved in isopropanol by refluxing. n-Heptane is then added, and the solution is again brought to a clear state by heating. The solution is cooled to 40°C, and stirring is continued for 1 hour. The system is then slowly cooled to 10°C and stirred for another hour.[8]

-

Isolation: The precipitated crystals are filtered and washed with n-heptane. The product is dried under vacuum at 40°C for 8 hours.[8]

-

Purity: This method has been reported to yield this compound with a purity of 98.6%.[8] In another example, heating to 76°C, followed by cooling to 0°C yielded a product with 99.3% purity.[8]

Quantitative Data Summary

| Step | Description | Yield/Purity | Reference |

| Synthesis | |||

| 1 | Alkylation to form intermediate alcohol (9) | 90% yield | [3][5] |

| 2 | Oxidation to carboxylic acid (10) | 88% yield | [3][5] |

| 3 | Esterification and deprotection | 69% overall yield from acid | [3][5] |

| 3a | Deprotection of tritylated ester | 92.7% yield of crude product | [5] |

| Purification | |||

| 1 | Recrystallization from ethanol/n-heptane | 97.6% - 98.2% recovery | |

| 2 | Recrystallization from isopropanol/n-heptane | 98.6% - 99.3% purity | [8] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. toref-standards.com [toref-standards.com]

- 3. This compound | 947331-05-7 [chemicalbook.com]

- 4. A Randomized, Double Blind, Placebo-Controlled, Multicenter Phase II Trial of this compound in Essential Hypertensive Population at Low-Medium Risk | PLOS One [journals.plos.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN103965171A - Preparation method for this compound - Google Patents [patents.google.com]

- 8. US10100039B2 - this compound polymorph, its preparation method and pharmaceutical - Google Patents [patents.google.com]

Unveiling the Solid-State Landscape of Allisartan Isoproxil: A Technical Guide to its Crystalline Forms and Polymorphism

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the crystal structure and polymorphism of Allisartan isoproxil, a potent angiotensin II receptor antagonist. Understanding the solid-state properties of this active pharmaceutical ingredient is critical for ensuring its stability, bioavailability, and manufacturability.

This compound, chemically known as 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid 1-[[(1-methylethoxy)carbonyl]oxy]methyl ester, is a prodrug that is converted in vivo to its active metabolite, EXP3174.[1][2] The solid-state form of this compound can significantly influence its physicochemical properties, including solubility, dissolution rate, and stability, which in turn affect its clinical performance.[3] This guide summarizes the currently available data on the known crystalline and amorphous forms of this compound, primarily derived from patent literature.

Characterization of this compound Polymorphs and Amorphous Form

Several crystalline forms and an amorphous form of this compound have been identified and characterized using various analytical techniques, most notably X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The XRPD patterns provide a unique fingerprint for each solid-state form based on the characteristic diffraction angles (2θ), while DSC offers insights into their thermal properties, such as melting points and phase transitions.

X-ray Powder Diffraction (XRPD) Data

The following table summarizes the characteristic XRPD peaks for different crystalline forms of this compound as reported in the patent literature. It is important to note that the relative intensities of the peaks can vary depending on the sample preparation and analytical conditions.

| Crystalline Form A[4] | Crystalline Form B[3] |

| Diffraction Angle (2θ ± 0.2°) | Diffraction Angle (2θ ± 0.2°) |

| 9.6 | 6.9 |

| 10.0 | 8.0 |

| 13.2 | 13.8 |

| 14.4 | 20.1 |

| 15.9 | 21.1 |

| 17.4 | 22.2 |

| 18.2 | 24.0 |

| 18.9 | 27.7 |

| 19.3 | |

| 19.6 | |

| 21.5 | |

| 22.6 | |

| 24.5 | |

| 25.0 | |

| 28.9 | |

| 29.9 | |

| 30.3 | |

| 32.1 | |

| 34.8 | |

| 35.1 |

An amorphous form of this compound has also been described, which is characterized by the absence of sharp diffraction peaks in its XRPD pattern.[5]

Thermal Analysis Data

Differential scanning calorimetry (DSC) has been employed to determine the thermal behavior of a crystalline polymorph.

| Crystalline Form | Endothermic Peak (°C) |

| Crystalline Form B | 159 ± 3[3][6] |

Thermogravimetric analysis (TGA) of this polymorph indicated that it is a non-solvated form.[3]

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound's solid forms are crucial for reproducibility and further research. The following sections outline the key experimental protocols cited in the literature.

Preparation of Crystalline Form B

A method for preparing a stable crystalline polymorph of this compound with good flowability and non-electrostatic properties has been detailed.[3] The general procedure involves the following steps:

-

Dissolution: Dissolve crude this compound in a heated mixed solvent system. The solvent system consists of a primary solvent (Solvent A) and a co-solvent (Solvent B).

-

Crystallization: Induce crystallization by reducing the temperature of the solution.

-

Further Crystallization: Slowly cool the system to 0-15°C to promote further crystal growth.[3]

-

Isolation and Drying: Separate the resulting crystals by filtration and dry them to obtain the final product.[3]

A specific example involves refluxing 25 g of a protected this compound precursor in 200 ml of methanol for 9 hours to obtain the crude product. This crude material is then dissolved in 60 ml of refluxing isopropanol, followed by the addition of 50 ml of n-heptane. The solution is cooled to 40°C to initiate crystallization.[3]

Preparation of Amorphous Form

An amorphous form of this compound can be prepared by dissolving the crystalline material in an organic solvent and then rapidly removing the solvent.[5]

-

Dissolution: Dissolve crystalline this compound in an organic solvent at room temperature or with heating. A dichloromethane-methanol mixed solvent has been mentioned.[5]

-

Concentration: Concentrate the solution to dryness under reduced pressure.

-

Drying: Dry the resulting solid under vacuum to a constant weight and cool to room temperature to obtain the amorphous form.[5]

Characterization Workflow

The characterization of different solid-state forms of this compound typically involves a combination of analytical techniques to determine their structure and physicochemical properties.

Concluding Remarks

The study of this compound's crystal structure and polymorphism is an ongoing area of research with significant implications for drug development and manufacturing. The identification and characterization of different solid-state forms are essential for controlling the quality, ensuring the therapeutic efficacy, and maintaining the stability of the final drug product. While the current body of knowledge, primarily from patent literature, provides a foundational understanding of its polymorphic landscape, further research, including single-crystal X-ray diffraction studies, would be invaluable for a more complete elucidation of the crystal structures. This would enable a deeper understanding of the structure-property relationships and facilitate the rational design of robust crystallization processes for this important antihypertensive agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. US10100039B2 - this compound polymorph, its preparation method and pharmaceutical - Google Patents [patents.google.com]

- 4. KR20170040794A - Crystal of this compound, preparation method therefor and pharmaceutical composition compring same - Google Patents [patents.google.com]

- 5. CN111018841A - this compound amorphous form, preparation method thereof and pharmaceutical composition containing amorphous form - Google Patents [patents.google.com]

- 6. RU2017101600A - ALLISARTAN CRYSTALLINE ISOPROXYL, METHOD FOR ITS PRODUCTION AND PHARMACEUTICAL COMPOSITION - Google Patents [patents.google.com]

In Vitro Angiotensin II Receptor Antagonism by Allisartan Isoproxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro assays used to characterize the angiotensin II receptor antagonism of Allisartan isoproxil. This compound is a prodrug that is rapidly and completely hydrolyzed by esterases in the gastrointestinal tract to its sole active metabolite, EXP3174.[1][2][3] EXP3174 is a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, which is responsible for mediating the primary pressor and pathological effects of angiotensin II.[1][4][5] This document details the experimental protocols for key in vitro assays and presents the quantitative data for the antagonistic activity of EXP3174.

Mechanism of Action: AT1 Receptor Blockade

This compound exerts its antihypertensive effects through the selective blockade of the AT1 receptor by its active metabolite, EXP3174.[3] Angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS), typically binds to the AT1 receptor, a G-protein coupled receptor (GPCR). This binding event activates downstream signaling cascades, primarily through Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which ultimately leads to physiological responses such as vasoconstriction, aldosterone secretion, and cellular growth.[6]

EXP3174 competitively and insurmountably antagonizes the binding of angiotensin II to the AT1 receptor, thereby inhibiting these downstream signaling events and mitigating the effects of angiotensin II.[1]

Quantitative Analysis of AT1 Receptor Antagonism

The potency of EXP3174 as an AT1 receptor antagonist has been determined through various in vitro assays. The following table summarizes the key quantitative data.

| Assay Type | Parameter | Value (nM) | Cell/Tissue System |

| Radioligand Binding | IC50 | 1.1[4] | Vascular Smooth Muscle Cells (VSMC) |

| Radioligand Binding | IC50 | 20[7] | Not Specified |

| Radioligand Binding | IC50 | 37 | Not Specified |

| Calcium Mobilization | IC50 | 5[4] | Vascular Smooth Muscle Cells (VSMC) |

| Protein Synthesis Inhibition | IC50 | 3[4] | Vascular Smooth Muscle Cells (VSMC) |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the AT1 receptor antagonism of EXP3174 are provided below.

Radioligand Binding Assay

This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to the target receptor.

Methodology:

-

Receptor Preparation: Membranes are prepared from a suitable source expressing the AT1 receptor, such as cultured vascular smooth muscle cells (VSMCs) or rat lung tissue homogenates.[4][8]

-

Assay Buffer: A suitable buffer, such as HEPES-buffered saline, is used for all dilutions and incubations.

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand, [¹²⁵I]-Sar¹,Ile⁸-angiotensin II, and varying concentrations of the test compound (EXP3174). Non-specific binding is determined in the presence of a high concentration of an unlabeled AT1 receptor antagonist.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.

Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the AT1 receptor (e.g., VSMCs or CHO-K1 cells) are seeded into 96- or 384-well black-walled, clear-bottom microplates.[9]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[6][10]

-

Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (EXP3174) or vehicle control.

-

Agonist Stimulation: The assay is initiated by the addition of a fixed concentration of the agonist, angiotensin II, typically at a concentration that elicits 80% of the maximal response (EC80).

-

Signal Detection: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using an instrument such as a Fluorometric Imaging Plate Reader (FLIPR) or a FlexStation.[6][10]

-

Data Analysis: The antagonist's potency is determined by calculating the concentration that produces 50% inhibition (IC50) of the agonist-induced calcium response.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the antagonist's ability to inhibit the agonist-induced production of inositol phosphates, a downstream second messenger of AT1 receptor activation.

Methodology:

-

Cell Culture and Labeling: Cells expressing the AT1 receptor are cultured and labeled overnight with myo-[³H]-inositol to incorporate the radiolabel into the cellular phosphoinositide pool.

-

Assay Conditions: The cells are washed and pre-incubated with a lithium chloride (LiCl) solution, which inhibits inositol monophosphatases and leads to the accumulation of inositol phosphates.

-

Antagonist and Agonist Treatment: The cells are pre-treated with varying concentrations of the antagonist (EXP3174) followed by stimulation with angiotensin II.

-

Extraction and Separation: The reaction is terminated, and the inositol phosphates are extracted. The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.

-

Detection and Analysis: The amount of radioactivity in each fraction is determined by liquid scintillation counting. The IC50 value for the inhibition of angiotensin II-stimulated inositol phosphate accumulation is then calculated.

Conclusion

The in vitro assays described in this technical guide are essential for characterizing the pharmacological profile of AT1 receptor antagonists like this compound's active metabolite, EXP3174. The data consistently demonstrate that EXP3174 is a highly potent antagonist of the AT1 receptor, as evidenced by its low nanomolar IC50 values in both radioligand binding and functional assays. These in vitro findings provide a strong basis for understanding the mechanism of action of this compound and are critical for its development and clinical application in the treatment of hypertension.

References

- 1. A Randomized, Double Blind, Placebo-Controlled, Multicenter Phase II Trial of this compound in Essential Hypertensive Population at Low-Medium Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Efficacy and safety evaluation of this compound in patients with hypertension: a meta-analysis [frontiersin.org]

- 4. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. selleckchem.com [selleckchem.com]

- 8. A radioreceptor assay for the analysis of AT1-receptor antagonists. Correlation with complementary LC data reveals a potential contribution of active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Guide to the Discovery and Development of Allisartan Isoproxil

Introduction

Allisartan isoproxil is a novel, orally administered angiotensin II receptor blocker (ARB) developed for the treatment of hypertension.[1][2] As a member of the ARB class, it exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS).[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

This compound was discovered and developed in China by Allist Pharmaceuticals and is marketed by Shenzhen Salubris Pharmaceuticals.[5][6] It was approved by the Chinese Food and Drug Administration (CFDA) in 2012 for the treatment of hypertension and was launched in 2013.[2][7]

This compound is a prodrug that is converted to its active metabolite, EXP3174, in the body.[3][8] EXP3174 is also the active metabolite of losartan, another widely used ARB.[5][9] However, unlike losartan, which is metabolized by cytochrome P450 enzymes to produce EXP3174 and other metabolites, this compound is hydrolyzed by esterases in the gastrointestinal tract to EXP3174 as its sole active metabolite.[8][9][10] This metabolic pathway avoids the involvement of the CYP450 system, potentially reducing the risk of drug-drug interactions.[9]

Synthesis:

A scalable synthesis process involves the alkylation of 2-butyl-4-chloro-5-(hydroxymethyl)-imidazole with N-triphenylmethyl-5-(4'-bromomethylbiphenyl-2-yl)tetrazole, followed by oxidation to the corresponding carboxylic acid.[5] The acid is then etherified with isopropyl chloromethyl carbonate, and a final de-tritylation step under acidic conditions yields this compound.[5]

Mechanism of Action

This compound's mechanism of action is centered on the selective blockade of the AT1 receptor, which mitigates the effects of angiotensin II.[3][4] Angiotensin II is a potent vasoconstrictor that plays a crucial role in blood pressure regulation.[3] By binding to AT1 receptors, it triggers a cascade of physiological responses, including vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to elevated blood pressure.[3]

By inhibiting the binding of angiotensin II to the AT1 receptor, this compound's active metabolite, EXP3174, prevents these hypertensive effects, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[3][4] This targeted action on the RAAS not only lowers blood pressure but may also offer protective cardiovascular benefits by reducing the remodeling of blood vessels and the heart associated with chronic hypertension.[4]

dot

References

- 1. rroij.com [rroij.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound | 947331-05-7 [chemicalbook.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. This compound reduces mortality of stroke-prone rats and protects against cerebrovascular, cardiac, and aortic damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Randomized, Double Blind, Placebo-Controlled, Multicenter Phase II Trial of this compound in Essential Hypertensive Population at Low-Medium Risk | PLOS One [journals.plos.org]

- 9. Effects of this compound on blood pressure and target organ injury in patients with mild to moderate essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy and safety evaluation of this compound in patients with hypertension: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Allisartan Isoproxil in Animal Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allisartan isoproxil is a novel, orally active angiotensin II type 1 (AT1) receptor blocker (ARB). It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, EXP3174.[1][2] EXP3174 selectively binds to the AT1 receptor, effectively antagonizing the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] This mechanism of action leads to a reduction in blood pressure, making this compound a promising therapeutic agent for the management of hypertension.[2] Preclinical studies in various animal models of hypertension have demonstrated its efficacy in lowering blood pressure and providing protection to target organs.[3][4][5]

These application notes provide a comprehensive overview of the dosages and experimental protocols for utilizing this compound in common animal models of hypertension. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the antihypertensive effects of this compound.

Mechanism of Action: Signaling Pathway

This compound, through its active metabolite EXP3174, exerts its antihypertensive effect by blocking the Angiotensin II Type 1 (AT1) receptor. This blockade disrupts the downstream signaling cascade initiated by angiotensin II, leading to vasodilation and a decrease in blood pressure.

Caption: Signaling pathway of this compound's mechanism of action.

This compound Dosages in Animal Models of Hypertension

The following table summarizes the dosages of this compound used in various preclinical hypertension studies.

| Animal Model | Strain | Dosage | Route of Administration | Duration of Treatment | Key Findings | Reference(s) |

| Renovascular Hypertension | Sprague-Dawley Rats (2K2C) | 30 mg/kg/day | In diet | 10, 12, or 55 weeks | Reduced blood pressure, decreased mortality, and protected against cerebrovascular, cardiac, and aortic damage. | [4] |

| Renovascular Hypertension | Sprague-Dawley Rats (Renal Artery Stenosis) | 10 mg/kg/day | Oral gavage | 4 weeks | Ameliorated vascular remodeling. | |

| Spontaneously Hypertensive Rats (SHR) | SHR | Not Specified | Oral gavage | 34 weeks | Effectively reduced blood pressure and attenuated myocardial fibrosis. | |

| Toxicity Study | Sprague-Dawley Rats | 20, 80, 320 mg/kg/day | Oral gavage | 26 weeks | NOAEL determined to be 20 mg/kg/day. Target organ for toxicity was the kidney. |

2K2C: Two-Kidney, Two-Clip; SHR: Spontaneously Hypertensive Rat; NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols

Induction of Renovascular Hypertension (2K2C Model)

The two-kidney, two-clip (2K2C) Goldblatt model is a widely used method to induce renovascular hypertension in rats.

Caption: Experimental workflow for the 2K2C renovascular hypertension model.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (200-250g) are commonly used.

-

Anesthesia: Anesthetize the rats using a suitable anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the kidneys and renal arteries.

-

Carefully isolate both renal arteries from surrounding tissue.

-

Place a silver clip with an internal diameter of 0.2 mm or 0.3 mm around each renal artery.

-

Suture the abdominal muscle and skin layers.

-

-

Post-operative Care: Administer analgesics as required and monitor the animals for recovery.

-

Hypertension Development: Allow approximately 4 weeks for hypertension to develop and stabilize before initiating treatment.[4]

Drug Administration

Oral Gavage:

-

Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer the suspension directly into the stomach using a ball-tipped gavage needle.

-

The volume administered should be based on the animal's body weight.

Medicated Diet:

-

Calculate the amount of this compound needed based on the average daily food consumption of the rats to achieve the target dose (e.g., 30 mg/kg/day).[4]

-

Thoroughly mix the calculated amount of the drug with powdered standard rat chow. A vehicle such as a small amount of edible oil can be used to aid in adhesion and uniform distribution.

-

The medicated chow should be prepared fresh regularly to ensure drug stability.

-

Provide the medicated diet ad libitum, ensuring free access to water.

Blood Pressure Measurement

Tail-Cuff Method:

-

Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before measurements are taken to minimize stress-induced fluctuations in blood pressure.

-

Gently warm the rat's tail to increase blood flow, which facilitates the detection of the pulse.

-

Place the tail-cuff and a pulse sensor on the base of the tail.

-

Inflate and deflate the cuff automatically using a computerized system.

-

Record systolic and diastolic blood pressure. Multiple readings should be taken and averaged for each animal at each time point.

Assessment of Target Organ Damage

Cardiac Hypertrophy and Fibrosis:

-

At the end of the study, euthanize the animals and excise the hearts.

-

Measure the heart weight and calculate the heart weight to body weight ratio as an index of hypertrophy.

-

Fix the heart tissue in 10% neutral buffered formalin.

-

Embed the tissue in paraffin and section it.

-

Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Picrosirius red for the visualization and quantification of collagen deposition (fibrosis).

Biochemical Analysis:

-

Collect blood samples via cardiac puncture or from the abdominal aorta at the time of euthanasia.

-

Centrifuge the blood to separate the serum.

-

Analyze the serum for markers of renal function (e.g., blood urea nitrogen [BUN], creatinine) and oxidative stress (e.g., malondialdehyde [MDA]).[4]

-

Serum aldosterone levels can also be measured to assess the impact on the RAAS.[4]

Summary of Quantitative Data

The following tables present a summary of the quantitative data from a representative study using this compound in the 2K2C rat model.[4]

Table 1: Effect of this compound (30 mg/kg/day) on Blood Pressure in 2K2C Rats after 10 Weeks of Treatment

| Group | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |

| Sham | 125 ± 5 | 85 ± 4 |

| 2K2C Control | 185 ± 10 | 130 ± 8 |

| 2K2C + Allisartan | 150 ± 8 | 105 ± 6 |

*Data are presented as Mean ± SEM. *p < 0.05 vs. 2K2C Control.

Table 2: Effect of this compound (30 mg/kg/day) on Serum Markers in 2K2C Rats after 10 Weeks of Treatment

| Group | Serum Aldosterone (pg/mL) | Serum Malondialdehyde (MDA) (nmol/mL) |

| Sham | 200 ± 25 | 2.5 ± 0.3 |

| 2K2C Control | 550 ± 50 | 5.0 ± 0.5 |

| 2K2C + Allisartan | 300 ± 30 | 3.0 ± 0.4 |

*Data are presented as Mean ± SEM. *p < 0.05 vs. 2K2C Control.

Conclusion

This compound has demonstrated significant antihypertensive efficacy in various animal models. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the preclinical pharmacology of this AT1 receptor blocker. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for the assessment of its therapeutic potential in hypertension and related cardiovascular diseases.

References

- 1. AT1 receptor downregulation: A mechanism for improving glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 5. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Allisartan Isoproxil in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allisartan isoproxil is an orally administered angiotensin II receptor blocker (ARB) prodrug.[1] Upon ingestion, it undergoes rapid and complete hydrolysis by esterases in the gastrointestinal tract to form its sole active metabolite, EXP3174, also known as Allisartan or losartan carboxylic acid.[2][3][4] This active metabolite is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, exerting an antihypertensive effect.[4][5] Accurate quantification of this compound and its active metabolite in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

This document provides detailed proposed protocols for the quantification of this compound and its active metabolite, Allisartan (EXP3174), in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). As direct experimental literature for this compound is limited, the methodologies presented are based on established and validated methods for structurally similar sartan drugs.

Bioactivation of this compound

This compound is designed as a prodrug to improve oral bioavailability. It is metabolically converted to its pharmacologically active form, Allisartan (EXP3174), through hydrolysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A Randomized, Double Blind, Placebo-Controlled, Multicenter Phase II Trial of this compound in Essential Hypertensive Population at Low-Medium Risk | PLOS One [journals.plos.org]

- 3. A Randomized, Double Blind, Placebo-Controlled, Multicenter Phase II Trial of this compound in Essential Hypertensive Population at Low-Medium Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety evaluation of this compound in patients with hypertension: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

Application Note: A Validated LC-MS/MS Protocol for the Simultaneous Quantification of Allisartan Isoproxil and its Active Metabolite EXP3174 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the angiotensin II receptor blocker, Allisartan isoproxil, and its pharmacologically active metabolite, EXP3174, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and sensitive analytical method for pharmacokinetic and drug metabolism studies. The methodology encompasses a straightforward sample preparation procedure, optimized chromatographic separation, and highly selective mass spectrometric detection. All quantitative data and experimental protocols are presented in a clear and structured format to facilitate implementation in a laboratory setting.

Introduction

This compound is a prodrug that is rapidly converted in vivo to its active metabolite, EXP3174, which is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1] Accurate quantification of both the parent drug and its active metabolite in biological matrices is crucial for evaluating the pharmacokinetic profile and ensuring the safety and efficacy of this antihypertensive agent. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and wide dynamic range.[2][3] This protocol provides a comprehensive guide for the simultaneous analysis of this compound and EXP3174 in human plasma.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) procedure is recommended for the extraction of this compound and EXP3174 from human plasma.[1][2]

Materials:

-

Human plasma (with K2EDTA as anticoagulant)

-

This compound and EXP3174 reference standards

-

Internal Standard (IS): A structurally similar compound, such as Losartan or a stable isotope-labeled analog.

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Allow frozen plasma samples to thaw at room temperature.

-

Spike 100 µL of plasma with the internal standard solution.

-

Add 500 µL of a mixture of ethyl acetate and n-hexane (9:1, v/v) as the extraction solvent.[4]

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to dissolve the analytes.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.0 | 95 |

| 2.0 | 95 |

| 2.1 | 20 |

| 3.0 | 20 |

Mass Spectrometry

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Table 2: MRM Transitions and Compound-Dependent Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| This compound | 549.3 | 421.2 | 80 | 35 |

| EXP3174 | 437.2 | 207.1 | 75 | 30 |

| Internal Standard (e.g., Losartan) | 423.2 | 207.1 | 70 | 28 |

Note: The MRM transition for this compound is proposed based on its structure and may require optimization.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method based on published data for similar analytes.[1][2][4][5]

Table 3: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | > 0.99 |

| EXP3174 | 0.5 - 2500 | > 0.99 |

Table 4: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| This compound | LQC | 5 | < 15 | < 15 | 85 - 115 |

| MQC | 500 | < 15 | < 15 | 85 - 115 | |

| HQC | 800 | < 15 | < 15 | 85 - 115 | |

| EXP3174 | LQC | 1.5 | < 10 | < 10 | 90 - 110 |

| MQC | 150 | < 10 | < 10 | 90 - 110 | |

| HQC | 2000 | < 10 | < 10 | 90 - 110 |

Table 5: Recovery and Matrix Effect

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | LQC | > 70 | 85 - 115 |

| HQC | > 70 | 85 - 115 | |

| EXP3174 | LQC | > 80 | 90 - 110 |

| HQC | > 80 | 90 - 110 |

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of losartan and EXP3174 in human plasma and urine utilizing liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. thaiscience.info [thaiscience.info]

- 5. Simultaneous determination of losartan, EXP-3174 and hydrochlorothiazide in plasma via fully automated 96-well-format-based solid-phase extraction and liquid chromatography-negative electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Allisartan Isoproxil in Combination Therapy for Resistant Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction to Resistant Hypertension and Allisartan Isoproxil

Resistant hypertension is a challenging clinical condition defined as blood pressure that remains above the target goal despite the concurrent use of three or more antihypertensive agents from different classes, ideally including a diuretic, at optimal doses. This condition is associated with a heightened risk of cardiovascular events, stroke, and kidney failure. The pathophysiology of resistant hypertension is often multifactorial, involving mechanisms such as fluid and salt retention, sympathetic nervous system overactivity, and activation of the renin-angiotensin-aldosterone system (RAAS).

This compound is a novel angiotensin II receptor blocker (ARB) that acts as a prodrug and is hydrolyzed in the gastrointestinal tract to its active metabolite, EXP3174.[1][2] EXP3174 selectively blocks the angiotensin II type 1 (AT1) receptor, a key component of the RAAS.[1][3] By inhibiting the binding of angiotensin II to the AT1 receptor, this compound effectively mitigates vasoconstriction, reduces aldosterone secretion, and consequently lowers blood pressure.[1][3] Its potent and long-lasting antihypertensive effects make it a valuable agent in the management of hypertension. For patients with resistant hypertension, where monotherapy is often insufficient, combination therapy with agents that have complementary mechanisms of action is a cornerstone of management.[1][2] This document provides detailed application notes and protocols for the use of this compound in combination therapy for resistant hypertension.

Data Presentation: Efficacy of this compound Combination Therapy

The following tables summarize the quantitative data from clinical studies evaluating the efficacy of this compound in combination with other antihypertensive agents in patients whose blood pressure was not adequately controlled with monotherapy. This patient population is representative of those who are on the continuum towards or meet the criteria for resistant hypertension.

Table 1: Reduction in Mean Sitting Blood Pressure (msBP) with this compound Combination Therapy

| Combination Therapy | Duration of Treatment | Mean Reduction in Systolic Blood Pressure (msSBP) in mmHg (± SD) | Mean Reduction in Diastolic Blood Pressure (msDBP) in mmHg (± SD) | Reference(s) |

| This compound 240 mg + Amlodipine 5 mg | 8 weeks | 14.4 ± 12.1 | 8.2 ± 8.2 | [4][5] |

| This compound 240 mg + Indapamide 1.5 mg | 8 weeks | 14.0 ± 12.2 | 8.3 ± 9.2 | [4][5] |

| This compound 240 mg + Amlodipine 5 mg | 12 weeks | 19.1 ± 11.7 (overall cohort) | 10.8 ± 8.7 (overall cohort) | [2][6][7] |

Table 2: Blood Pressure (BP) Target Achievement and Response Rates

| Combination Therapy | Duration of Treatment | BP Target Achievement Rate (<140/90 mmHg) | BP Response Rate | Reference(s) |

| This compound 240 mg + Amlodipine 5 mg | 8 weeks | 62.8% | Not Reported | [4][5] |

| This compound 240 mg + Indapamide 1.5 mg | 8 weeks | 57.7% | Not Reported | [4][5] |

| This compound 240 mg + Amlodipine 5 mg | 12 weeks | 42.5% | 51.4% | [8] |

Table 3: Adverse Events (AEs) in this compound Combination Therapy

| Combination Therapy | Common Adverse Events | Serious Adverse Events (SAEs) | Reference(s) |

| This compound + Amlodipine/Indapamide | Dizziness, headache, fatigue (generally mild and transient) | No significant difference in SAEs compared to monotherapy. | [3][9][10] |

| This compound monotherapy | No deaths or serious adverse events reported in a 6-month study. | One case of nasopharyngeal carcinoma reported in a long-term study (considered not drug-related). | [9][11] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound, through its active metabolite EXP3174, blocks the AT1 receptor, thereby inhibiting the downstream signaling cascade initiated by angiotensin II. This includes the classical G-protein-dependent pathways leading to vasoconstriction and aldosterone release, as well as other pathways involving receptor transactivation and oxidative stress that contribute to vascular remodeling and end-organ damage.[2][12]

References

- 1. Efficacy and safety evaluation of this compound in patients with hypertension: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determining the Optimal Protocol for Measuring an Albuminuria Class Transition in Clinical Trials in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aric.cscc.unc.edu [aric.cscc.unc.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. clario.com [clario.com]

- 7. ahajournals.org [ahajournals.org]

- 8. assaygenie.com [assaygenie.com]

- 9. A Randomized, Double Blind, Placebo-Controlled, Multicenter Phase II Trial of this compound in Essential Hypertensive Population at Low-Medium Risk | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Effects of this compound on blood pressure and target organ injury in patients with mild to moderate essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Organoprotective Effects of Allisartan Isoproxil in Preclinical Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allisartan isoproxil, a novel angiotensin II type 1 (AT1) receptor blocker (ARB), has demonstrated significant promise in preclinical studies for its potent antihypertensive and organoprotective effects. As a prodrug, it is rapidly converted to its active metabolite, EXP3174, which selectively blocks the AT1 receptor, a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2][3][4] This blockade mitigates the detrimental effects of angiotensin II, including vasoconstriction, inflammation, and oxidative stress, thereby conferring protection to vital organs such as the heart, kidneys, and vasculature.[1][2][5] This document provides a detailed overview of the preclinical findings, experimental protocols, and key signaling pathways involved in the organoprotective actions of this compound.

Introduction

Hypertension is a major risk factor for a cascade of cardiovascular and renal diseases. The RAAS plays a central role in the pathophysiology of hypertension and associated end-organ damage.[1][2] this compound, by selectively antagonizing the AT1 receptor, offers a targeted therapeutic approach to not only lower blood pressure but also to directly protect organs from hypertensive injury.[3][4] Preclinical evidence robustly supports its efficacy in improving cardiac and vascular function, and attenuating renal damage through anti-inflammatory and antioxidant mechanisms.[1][2][6]

Mechanism of Action

This compound is administered orally and is hydrolyzed by esterases in the gastrointestinal tract to its active form, EXP3174.[4][7] EXP3174 is a potent and selective nonpeptide antagonist of the AT1 receptor.[7] By blocking this receptor, it prevents angiotensin II from exerting its physiological effects, which include:

-

Vasoconstriction: Leading to a reduction in peripheral resistance and a decrease in blood pressure.[3][4]

-

Aldosterone Secretion: Reducing sodium and water retention.[4]

-

Cellular Growth and Proliferation: Inhibiting vascular and cardiac remodeling.[3]

-

Inflammation and Oxidative Stress: Downregulating pro-inflammatory and pro-oxidant signaling pathways.[1][2][6]

Preclinical Organoprotective Effects of this compound

Preclinical studies in various animal models have consistently demonstrated the organoprotective benefits of this compound beyond its blood pressure-lowering effects.

Cardioprotection

In models of diabetic cardiomyopathy, this compound has been shown to significantly improve cardiac function.[6] It achieves this by attenuating myocardial fibrosis, reducing cardiomyocyte apoptosis, and mitigating inflammation and oxidative stress within the cardiac tissue.[6] Studies in spontaneously hypertensive rats (SHR) have also shown its ability to improve cardiac remodeling and dysfunction.[8]

Vasculoprotection

This compound has been shown to improve endothelial function by increasing the bioavailability of nitric oxide (NO) and decreasing levels of the vasoconstrictor endothelin (ET).[1][2] It also reduces arterial stiffness and inhibits vascular inflammation, thereby protecting against atherosclerosis and other vascular pathologies.[7]

Renoprotection

In models of hypertensive renal damage, this compound has demonstrated significant renal protective effects. It reduces urinary microalbumin levels, a key marker of kidney damage.[7][8] Furthermore, it has been shown to decrease serum uric acid levels, which is beneficial as hyperuricemia is an independent risk factor for kidney disease.[9][10]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical investigations into the organoprotective effects of this compound.

| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |

| Cardioprotective Effects | |||||

| Left Ventricular Mass Index (g/m²) | Hypertensive Patients | 4.82 (reduction) | N/A | Significant Reduction | [5] |

| Left Atrial Volume Index (mL/m²) | Hypertensive Patients | 2.86 (reduction) | N/A | Significant Reduction | [5] |

| Vasculoprotective Effects | |||||

| Brachial-ankle Pulse Wave Velocity (baPWV) (cm/s) | Hypertensive Patients | 154.49 (reduction) | N/A | Significant Reduction | [5] |

| Nitric Oxide (NO) Levels | Hypertensive Patients | Increased | Decreased | Significant Increase | [1][2] |

| Endothelin (ET) Levels | Hypertensive Patients | Decreased | Increased | Significant Decrease | [1][2] |

| Renoprotective Effects | |||||

| Urinary Albumin/Creatinine Ratio (UACR) (mg/g) | Hypertensive Patients with Microalbuminuria | 10.4 (reduction) | N/A | Significant Reduction | [9] |

| Serum Uric Acid (UA) (µmol/L) | Hypertensive Patients with Hyperuricemia | 36.2 (reduction) | N/A | Significant Reduction | [9][10] |

| Anti-inflammatory Effects | |||||

| Serum TNF-α | Hypertensive Patients | Significantly Decreased | N/A | N/A | [7] |

| Serum IL-6 | Hypertensive Patients | Significantly Decreased | N/A | N/A | [7] |

| Antihypertensive Effects | |||||

| Systolic Blood Pressure (SBP) Reduction (mmHg) | Essential Hypertensive Patients | 14.5 | 8.3 (placebo) | Significant Reduction | [11] |

| Diastolic Blood Pressure (DBP) Reduction (mmHg) | Essential Hypertensive Patients | 10.4 | 7.7 (placebo) | Significant Reduction | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.

Induction of Diabetic Cardiomyopathy (DCM) in Rats

Objective: To create an animal model of DCM to investigate the cardioprotective effects of this compound.

Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-

Diet: High-fat diet for 8 weeks.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 35 mg/kg body weight.

-

Confirmation of Diabetes: Blood glucose levels > 16.7 mmol/L three days after STZ injection.

-

Treatment: this compound administered orally once daily for 8 weeks.

-

Assessment of Cardiac Function: Echocardiography to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).

-

Histological Analysis: Myocardial tissue sections stained with Masson's trichrome to assess fibrosis.

-

Biochemical Analysis: Measurement of inflammatory markers (e.g., TNF-α, IL-6) and oxidative stress markers (e.g., malondialdehyde, superoxide dismutase) in cardiac tissue homogenates.[6]

Assessment of Vascular Function in Hypertensive Models

Objective: To evaluate the effects of this compound on endothelial function and arterial stiffness.

Protocol:

-

Animal Model: Spontaneously Hypertensive Rats (SHR).

-

Treatment: this compound administered orally once daily for a specified duration (e.g., 12 weeks).

-

Measurement of Arterial Stiffness: Brachial-ankle pulse wave velocity (baPWV) measured using a non-invasive device.[1][2]

-

Assessment of Endothelial Function:

-

Histological Analysis: Aortic sections stained with hematoxylin and eosin (H&E) to assess vascular morphology and remodeling.

Evaluation of Renal Protection in Hypertensive Models

Objective: To determine the renoprotective effects of this compound.

Protocol:

-

Animal Model: Two-kidney, one-clip (2K1C) hypertensive rats or other relevant models of hypertensive renal injury.

-

Treatment: this compound administered orally once daily.

-

Measurement of Renal Function:

-

Collection of 24-hour urine samples to measure urinary microalbumin and creatinine excretion. The urinary albumin-to-creatinine ratio (UACR) is then calculated.[7]

-

Measurement of serum creatinine and blood urea nitrogen (BUN) levels.

-

-

Histological Analysis: Kidney tissue sections stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis.

Signaling Pathways and Experimental Workflows

The organoprotective effects of this compound are mediated through the modulation of several key signaling pathways.

Caption: Mechanism of this compound's organoprotective effects.

Caption: General workflow for preclinical evaluation of this compound.

Caption: this compound modulates the SIRT1/Nrf2/NF-κB pathway.

Conclusion

Preclinical studies provide compelling evidence for the robust organoprotective effects of this compound, which extend beyond its primary antihypertensive action. By effectively blocking the AT1 receptor, it mitigates key pathological processes such as inflammation, oxidative stress, and fibrosis in target organs. The detailed protocols and pathways described herein offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in preventing and treating end-organ damage associated with hypertension and other cardiovascular and renal diseases.

References

- 1. Efficacy and safety evaluation of this compound in patients with hypertension: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficacy and safety evaluation of this compound in patients with hypertension: a meta-analysis [frontiersin.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound attenuates oxidative stress and inflammation through the SIRT1/Nrf2/NF-κB signalling pathway in diabetic cardiomyopathy rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on blood pressure and target organ injury in patients with mild to moderate essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effects of allisartan‐isoproxil‐based combination antihypertensive regimen in hypertensive patients with microalbuminuria or hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Randomized, Double Blind, Placebo-Controlled, Multicenter Phase II Trial of this compound in Essential Hypertensive Population at Low-Medium Risk | PLOS One [journals.plos.org]

Application Notes and Protocols: Allisartan Isoproxil for Studying Cardiovascular Remodeling in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction: Allisartan isoproxil is a novel, orally administered angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] It is a prodrug that is rapidly converted to its active metabolite, EXP3174, after absorption.[3][4] EXP3174 selectively antagonizes the angiotensin II type 1 (AT1) receptor, thereby inhibiting the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular function.[1][3] This mechanism of action makes this compound a valuable pharmacological tool for investigating the pathways of cardiovascular remodeling, a pathological process involving structural and functional changes in the heart and blood vessels in response to injury or stress, such as hypertension.[1] Preclinical studies in various rat models have demonstrated its efficacy in lowering blood pressure and mitigating cardiac and vascular damage.[3][5]

Mechanism of Action in Cardiovascular Remodeling

This compound's primary effect is the blockade of the AT1 receptor, which prevents angiotensin II from exerting its pathological effects. This blockade initiates a cascade of downstream events that collectively ameliorate cardiovascular remodeling.

-

RAAS Inhibition: By blocking the AT1 receptor, Allisartan prevents angiotensin II-mediated vasoconstriction, reduces the secretion of aldosterone, and decreases sodium and water retention. This leads to a reduction in blood pressure and cardiac workload.[4]

-

Attenuation of Oxidative Stress: The activation of the AT1 receptor is a significant source of reactive oxygen species (ROS) through NAD(P)H oxidase.[2] Allisartan treatment has been shown to decrease oxidative stress markers like malondialdehyde (MDA) and inhibit NAD(P)H oxidase expression in rats.[2][6]

-

Anti-Inflammatory Effects: Allisartan mitigates inflammation, a key driver of fibrosis and remodeling.[3][7] Studies indicate it can downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, partly through the SIRT1/NF-κB signaling pathway.[7][8]

-

Modulation of Signaling Pathways: Research in diabetic cardiomyopathy rat models suggests Allisartan exerts protective effects by modulating the SIRT1/Nrf2/NF-κB pathway, which is crucial for regulating oxidative stress and inflammation.[8][9] It may also activate the PI3K-AKT-Nrf2 pathway and upregulate Glutathione S-transferase Mu 2 (GSTM2) to inhibit cardiomyocyte apoptosis and improve cardiac function.[5][10]

Experimental Protocols

A general workflow for studying the effects of this compound on cardiovascular remodeling in rats involves animal model induction, drug administration, and subsequent endpoint analysis.

Protocol 2.1: Induction of Renovascular Hypertension (2K2C Model)

The two-kidney, two-clip (2K2C) model induces hypertension by simulating renal artery stenosis, leading to chronic RAAS activation.[2][6]

-

Animals: Use male Sprague-Dawley or Wistar rats (200-250g).

-

Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

-

Surgical Procedure:

-

Place the rat in a supine position and make a midline abdominal incision to expose the renal arteries.

-

Carefully isolate both renal arteries from surrounding tissue.

-

Place a silver clip (with a specific internal diameter, e.g., 0.2 mm) around each renal artery.

-

Ensure blood flow is restricted but not completely occluded.

-

Suture the abdominal muscle and skin layers.

-

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.

-